3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol
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Overview
Description
3-(3-aminobenzo[e][1,2,4]triazin-7-yl)phenol is a heterocyclic compound that contains both triazine and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminobenzo[e][1,2,4]triazin-7-yl)phenol typically involves the functionalization of the triazine core. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes sequential nucleophilic substitution reactions with aryloxy, arylamino, or arylthio groups The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-aminobenzo[e][1,2,4]triazin-7-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the triazine ring are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a catalyst in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(3-aminobenzo[e][1,2,4]triazin-7-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its cardiotonic and anti-HIV properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-aminobenzo[e][1,2,4]triazin-7-yl)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells . The compound’s cardiotonic properties are likely related to its ability to modulate ion channels in cardiac cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-aminobenzo[e][1,2,4]triazin-7-yl)phenol is unique due to its specific substitution pattern and the presence of both triazine and phenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10N4O |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-benzotriazin-7-yl)phenol |
InChI |
InChI=1S/C13H10N4O/c14-13-15-11-5-4-9(7-12(11)16-17-13)8-2-1-3-10(18)6-8/h1-7,18H,(H2,14,15,17) |
InChI Key |
WCBDDBSMIBIXTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)N=C(N=N3)N |
Origin of Product |
United States |
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